molecular formula C17H19F2N3O B2527621 2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415518-14-6

2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2527621
CAS No.: 2415518-14-6
M. Wt: 319.356
InChI Key: PGMZORZJUTYMQJ-UHFFFAOYSA-N
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Description

2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a difluorophenyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,6-difluorobenzyl chloride with piperidine under basic conditions.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative, such as 5-methylpyrimidine, using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-chloropyrimidine
  • 2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine

Uniqueness

2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. The methyl group on the pyrimidine ring can influence its electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c1-12-9-20-17(21-10-12)23-13-5-7-22(8-6-13)11-14-15(18)3-2-4-16(14)19/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZORZJUTYMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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